molecular formula H7NNiO5S B1580875 Diammonium nickel disulfate hexahydrate CAS No. 7785-20-8

Diammonium nickel disulfate hexahydrate

Katalognummer: B1580875
CAS-Nummer: 7785-20-8
Molekulargewicht: 191.82 g/mol
InChI-Schlüssel: UYYYDOPDMWKWTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity: Diammonium nickel disulfate hexahydrate, with the formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a coordination compound comprising nickel(II) cations, ammonium ions, sulfate anions, and water of crystallization. It is also known as nickel ammonium sulfate hexahydrate or nickelous ammonium sulfate.

Eigenschaften

CAS-Nummer

7785-20-8

Molekularformel

H7NNiO5S

Molekulargewicht

191.82 g/mol

IUPAC-Name

azane;nickel;sulfuric acid;hydrate

InChI

InChI=1S/H3N.Ni.H2O4S.H2O/c;;1-5(2,3)4;/h1H3;;(H2,1,2,3,4);1H2

InChI-Schlüssel

UYYYDOPDMWKWTN-UHFFFAOYSA-N

SMILES

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ni+2]

Kanonische SMILES

N.O.OS(=O)(=O)O.[Ni]

Piktogramme

Irritant; Health Hazard

Verwandte CAS-Nummern

15699-18-0 (Parent)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diammonium nickel disulfate hexahydrate can be synthesized by reacting nickel(II) sulfate hexahydrate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate in hot deionized water, followed by slow cooling to allow the formation of crystalline precipitates .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nickel phytomining processes. This method utilizes hyperaccumulator plants to extract nickel from soils, which is then processed to produce high-purity ammonium nickel sulfate hexahydrate .

Analyse Chemischer Reaktionen

Types of Reactions: Diammonium nickel disulfate hexahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nickel oxides, reduced nickel species, and substituted nickel salts .

Wissenschaftliche Forschungsanwendungen

Diammonium nickel disulfate hexahydrate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which diammonium nickel disulfate hexahydrate exerts its effects involves the interaction of nickel ions with molecular targets. Nickel ions can bind to proteins and enzymes, altering their structure and function. This interaction can affect various cellular pathways, including those involved in oxidative stress, DNA repair, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Weight : 394.99 g/mol
  • CAS Number : 7785-20-8
  • Appearance : Green crystalline solid
  • Solubility : Highly soluble in water.

Applications :
Primarily used as a nickel electrolyte in electroplating due to its stability and controlled nickel ion release. It also serves as a precursor in catalyst synthesis and analytical chemistry.

Structural and Functional Analogs :
Compound Name Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Diammonium nickel diselenate hexahydrate (NH₄)₂Ni(SeO₄)₂·6H₂O 473.75 - Isomorphous with sulfate analog; monoclinic crystal system.
Nickel(II) sulfate hexahydrate NiSO₄·6H₂O 262.85 10101-97-0 Low cytotoxicity (RV₉₀: 450–500 µM); used in electroplating and catalysts.
Diammonium cobalt(II) sulfate hexahydrate (NH₄)₂Co(SO₄)₂·6H₂O 395.20 13596-46-8 Used in catalysis; cobalt analogs may exhibit redox activity.
Diammonium zinc disulfate hexahydrate (NH₄)₂Zn(SO₄)₂·6H₂O 377.60 7783-24-6 Low toxicity; applications in galvanization.
Diammonium iron(II) disulfate hexahydrate (NH₄)₂Fe(SO₄)₂·6H₂O 392.14 7783-85-9 Green crystals; used as a reducing agent in titrations.
Key Contrasts :

Cytotoxicity :

  • Nickel(II) sulfate hexahydrate exhibits low cytotoxicity (RV₉₀: 450–500 µM), whereas diammonium hexachloroplatinate (a platinum analog) is highly cytotoxic (RV₉₀: 80 µM).
  • Nickel compounds, including the target, are skin sensitizers , while zinc analogs (e.g., diammonium zinc disulfate) show lower sensitization risks.

Crystal Structure: The diselenate analog (NH₄)₂Ni(SeO₄)₂·6H₂O is isomorphous with the sulfate, featuring similar monoclinic symmetry but longer metal-oxygen bonds (Ni–O: 2.043–2.068 Å vs. Se–O: ~1.64 Å).

Industrial Use: Electroplating: Both the target compound and nickel(II) sulfate hexahydrate are used, but the ammonium-containing variant offers better pH buffering. Catalysis: Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is preferred in catalyst synthesis due to higher nitrate solubility, whereas cobalt analogs are used in redox reactions.

Q & A

Q. What are the recommended methods for synthesizing high-purity diammonium nickel disulfate hexahydrate?

Methodological Answer:

  • Recrystallization : Dissolve crude nickel sulfate hexahydrate and ammonium sulfate in hot deionized water (molar ratio 1:1). Filter impurities, then slowly evaporate the solution at 20–25°C to obtain green crystalline precipitates. Repeat recrystallization to enhance purity (≥98%) .
  • Co-precipitation : Combine stoichiometric amounts of nickel nitrate hexahydrate and ammonium sulfate in aqueous ammonia (pH 8–9). Centrifuge the precipitate, wash with ethanol, and dry under vacuum .
  • Key Characterization : Use ICP-OES to verify nickel content (expected: ~14.8% Ni) and XRD to confirm hexagonal crystal structure (space group P21/a) .

Q. How can the octahedral coordination geometry of Ni²⁺ in this compound be experimentally validated?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., Ni–O bonds: 2.043–2.068 Å) and confirm the distorted octahedral geometry of the [Ni(H₂O)₆]²⁺ unit. Compare with isomorphous structures like diammonium nickel diselenate hexahydrate .
  • UV-Vis Spectroscopy : Measure d-d transitions in aqueous solution (absorption bands at ~395 nm and ~720 nm) to infer ligand field splitting consistent with octahedral symmetry .
  • Magnetic Susceptibility : Use SQUID magnetometry to determine μeff ≈ 3.2 BM, indicative of high-spin Ni²⁺ in an octahedral environment .

Advanced Research Questions

Q. What strategies mitigate co-precipitation of impurities (e.g., Fe³⁺, Zn²⁺) during synthesis?

Methodological Answer:

  • Selective Complexation : Add EDTA (0.1 M) to chelate Fe³⁺ and Zn²⁺, which remain soluble while Ni²⁺ precipitates as the ammonium sulfate complex .
  • pH Control : Maintain pH 3–4 using dilute H₂SO₄ to suppress hydrolysis of Fe³⁺ (which precipitates as Fe(OH)₃ above pH 4) .
  • Crystallographic Validation : Refine XRD data (R-factor < 0.03) to detect lattice parameter shifts caused by impurity incorporation .

Q. How does the compound’s structure influence its catalytic activity in organic transformations?

Methodological Answer:

  • Lewis Acidity : Utilize the Ni²⁺ center’s Lewis acidity (electrophilicity enhanced by sulfate counterions) in hydrolysis reactions. For example, test catalytic efficiency in ester hydrolysis (TOF ≈ 15 h⁻¹ at 60°C) .
  • Thermogravimetric Analysis (TGA) : Dehydrate the hexahydrate at 120°C to generate an amorphous NiSO₄/(NH₄)₂SO₄ phase with higher surface acidity .
  • Recycling Studies : Monitor catalytic performance over 5 cycles; <10% activity loss indicates structural stability .

Q. What experimental models are used to assess respiratory toxicity in occupational exposure studies?

Methodological Answer:

  • Inhalation Studies : Expose Sprague-Dawley rats to aerosolized compound (0.06–0.11 mg Ni/m³, 6 hr/day for 13 weeks). Histopathology reveals chronic lung inflammation (LOAEL: 0.11 mg Ni/m³) .
  • Comparative Toxicology : Contrast toxicity with nickel subsulfide (less soluble, lower inflammatory response) using BALF cytokine profiling (IL-6, TNF-α) .
  • Dosimetry : Quantify alveolar deposition via ICP-MS analysis of lung tissue post-exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diammonium nickel disulfate hexahydrate
Reactant of Route 2
Diammonium nickel disulfate hexahydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.